Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethane-1-sulfonate
Description
Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethane-1-sulfonate is a sulfonate ester featuring a propan-2-yl (isopropyl) group esterified to an ethane sulfonate backbone, with a 2,2-dimethylhydrazinyl substituent at the second carbon.
Properties
CAS No. |
62692-71-1 |
|---|---|
Molecular Formula |
C7H18N2O3S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate |
InChI |
InChI=1S/C7H18N2O3S/c1-7(2)12-13(10,11)6-5-8-9(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
QAPBHNVQPOFJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)CCNN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate typically involves the reaction of ethanesulfonic acid with 2,2-dimethylhydrazine in the presence of isopropanol under controlled conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
Propan-2-yl 2-(2,2-dimethylhydrazinyl)ethanesulfonate can be compared with other similar compounds such as ethanesulfonic acid derivatives and hydrazine derivatives. Its uniqueness lies in its specific structure and reactivity, which make it suitable for certain applications that other compounds may not be able to fulfill.
Comparison with Similar Compounds
Structural Comparison with Similar Sulfonate Derivatives
Sodium 2-methylprop-2-ene-1-sulphonate ()
- Structure : Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) is an allylic sulfonate sodium salt. Unlike the target compound, it lacks a hydrazinyl group and instead features an unsaturated allyl group.
- Functional Groups : Both compounds share a sulfonate group, but the sodium salt’s ionic nature contrasts with the target compound’s ester linkage.
- Implications : The sodium salt’s water solubility (typical of ionic sulfonates) differs from the lipophilic propan-2-yl ester, which may enhance membrane permeability in biological systems .
Hydrazide Derivatives ()
- Structure : N2,N6-bis(1-oxo-1-(2-(substituted-benzylidene)-hydrazinyl)propan-2-yl)pyridine-2,6-dicarboxamide derivatives are pyridine-based Schiff bases with hydrazinyl linkages.
- Functional Groups : These compounds share the hydrazinyl moiety with the target compound but incorporate pyridine and carboxamide groups instead of a sulfonate ester.
- Implications : The pyridine-hydrazide scaffold in is associated with antimicrobial activity, suggesting that the hydrazinyl group in the target compound could similarly contribute to bioactivity .
Physicochemical and Functional Property Analysis
- Key Insight : The target compound’s ester group and hydrazinyl substituent balance lipophilicity and reactivity, differing from the ionic sodium sulfonate and the aromatic pyridine derivatives .
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